(E)-5-Nitrooctadec-5-enoic Acid
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Overview
Description
(E)-5-Nitrooctadec-5-enoic Acid is a long-chain fatty acid with a nitro group attached to the fifth carbon of the octadecenoic acid chain.
Preparation Methods
The synthesis of (E)-5-Nitrooctadec-5-enoic Acid typically involves the nitration of octadecenoic acid. The reaction conditions often include the use of nitric acid as the nitrating agent and a suitable solvent to facilitate the reaction. Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
(E)-5-Nitrooctadec-5-enoic Acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The double bond in the octadecenoic acid chain can be hydrogenated to form a saturated fatty acid.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen gas for reduction, and various catalysts to facilitate the reactions. Major products formed from these reactions include amino derivatives, saturated fatty acids, and substituted fatty acids .
Scientific Research Applications
(E)-5-Nitrooctadec-5-enoic Acid has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of nitroalkenes and their derivatives.
Industry: It is used in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-5-Nitrooctadec-5-enoic Acid involves its interaction with molecular targets such as PPARγ. The compound binds to the receptor, activating it and leading to changes in gene expression. This activation influences various metabolic pathways, including lipid metabolism and inflammatory responses .
Comparison with Similar Compounds
(E)-5-Nitrooctadec-5-enoic Acid can be compared with other nitroalkene fatty acids, such as nitrolinoleic acid. While both compounds activate PPARγ, this compound has a unique structure that may result in different binding affinities and biological effects . Similar compounds include:
- Nitrolinoleic Acid
- Nitrooleic Acid
- Nitroarachidonic Acid
These compounds share similar functional groups but differ in their carbon chain length and position of the nitro group, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C18H33NO4 |
---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
(E)-5-nitrooctadec-5-enoic acid |
InChI |
InChI=1S/C18H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19(22)23)15-13-16-18(20)21/h14H,2-13,15-16H2,1H3,(H,20,21)/b17-14+ |
InChI Key |
UWYMGOJUTJPTOD-SAPNQHFASA-N |
Isomeric SMILES |
CCCCCCCCCCCC/C=C(\CCCC(=O)O)/[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCC=C(CCCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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